Meclonazepam

Vue d'ensemble

Description

Il est structurellement similaire au clonazépam et possède des propriétés sédatives et anxiolytiques, ainsi que des effets antiparasitaires contre le ver parasite Schistosoma mansoni . Malgré ses utilisations thérapeutiques potentielles, le méclonazepam n'a jamais été commercialisé en tant que médicament et est apparu en ligne comme une drogue de synthèse .

Mécanisme D'action

Target of Action

Meclonazepam, a benzodiazepine derivative, primarily targets the gamma-aminobutyric acid (GABA) receptors . GABA is the principal inhibitory neurotransmitter in the human body . Additionally, recent studies have identified that this compound targets transient receptor potential ion channels of the melastatin family (TRPM channels) in schistosome parasites .

Mode of Action

This compound acts as an allosteric modulator of GABA receptors . When GABA binds to GABA(a) receptors found in neuron synapses, chloride ions are conducted across neuron cell membranes via an ion channel in the receptors . This enhances the GABA receptor responses, leading to sedative and anxiolytic effects . In the case of schistosome parasites, this compound activates TRPM channels, causing worm paralysis, tissue depolarization, and surface damage .

Biochemical Pathways

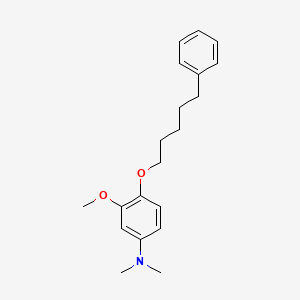

The metabolism of this compound is similar to that of other nitro-containing benzodiazepines such as clonazepam . The main metabolites of this compound found in human urine are amino-meclonazepam and acetamido-meclonazepam . Both metabolites are produced by hepatocytes and in a mice model .

Pharmacokinetics

Based on data from a single patient, the bioavailability can be estimated to be close to 100%, the volume of distribution to be around 300 l, and a plasma half-life approximately 80 hours .

Result of Action

The activation of GABA receptors by this compound results in sedative and anxiolytic effects, similar to other benzodiazepines . It also has anti-parasitic effects against the parasitic worm Schistosoma mansoni . The activation of TRPM channels in schistosome parasites leads to worm paralysis, tissue depolarization, and surface damage .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, under nitrogen, the amount of amino-meclonazepam produced increased 140 times . .

Analyse Biochimique

Biochemical Properties

Meclonazepam interacts with various enzymes and proteins in the body. It is metabolized primarily in the liver, with the main metabolites found in human urine being amino-meclonazepam and acetamido-meclonazepam . These metabolites suggest that this compound undergoes N-dealkylation and nitro reduction, similar to other nitro-containing benzodiazepines such as clonazepam .

Cellular Effects

This compound has several effects on cellular processes. It influences cell function by interacting with GABA (gamma-aminobutyric acid) receptors in the brain, enhancing the effect of the neurotransmitter GABA and leading to sedative and anxiolytic effects

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with GABA receptors. As a benzodiazepine, this compound enhances the effect of GABA, a neurotransmitter that inhibits the activity of neurons. By binding to the benzodiazepine site on the GABA receptor, this compound increases the frequency of the chloride channel opening within the receptor complex, leading to hyperpolarization of the neuron and a decrease in neuronal excitability .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, under nitrogen, the amount of amino-meclonazepam produced increased 140 times . This suggests that the metabolic activity and the resulting effects of this compound can vary significantly under different conditions. More detailed studies are needed to understand the product’s stability, degradation, and long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, this compound can successfully cure parasitic infections with a single dose of at least 0.3 mg/kg, but clinical tolerance was limited by severe adverse drug effects including drowsiness, dizziness, slurred speech, ataxia, muscle weakness, reduced mental alertness, and lateral nystagmus .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver, undergoing processes such as N-dealkylation and nitro reduction . The main metabolites, amino-meclonazepam and acetamido-meclonazepam, suggest interactions with various enzymes during metabolism .

Méthodes De Préparation

La synthèse du méclonazepam implique la formation d'une structure de base de benzodiazépine. Une voie de synthèse courante comprend la réaction du chlorure de 2-chlorobenzoyle avec la méthylamine pour former le 2-chlorobenzamide. Cet intermédiaire est ensuite réagi avec le chlorure de 2-nitrobenzyle pour former le composé nitro correspondant, qui subit une cyclisation pour former le noyau benzodiazépine. La dernière étape implique la réduction du groupe nitro pour former le méclonazepam .

Analyse Des Réactions Chimiques

Le méclonazepam subit plusieurs types de réactions chimiques, notamment :

Substitution : Le groupe chlorophényle dans le méclonazepam peut subir des réactions de substitution avec des nucléophiles.

Applications de la recherche scientifique

Le méclonazepam a été étudié pour son utilisation potentielle dans divers domaines scientifiques :

Biologie : Le méclonazepam a été étudié pour ses effets antiparasitaires contre Schistosoma mansoni.

Mécanisme d'action

Le méclonazepam exerce ses effets en augmentant l'activité du neurotransmetteur acide gamma-aminobutyrique (GABA) au niveau du récepteur GABA-A . Cette augmentation augmente les effets inhibiteurs du GABA, conduisant à des propriétés sédatives, anxiolytiques et myorelaxantes . Les effets antiparasitaires du méclonazepam sont censés être dus à sa capacité à perturber le système nerveux du ver parasite Schistosoma mansoni .

Applications De Recherche Scientifique

Meclonazepam has been studied for its potential use in various scientific fields:

Comparaison Avec Des Composés Similaires

Le méclonazepam est similaire à d'autres benzodiazépines telles que le clonazépam, le flubromazolam et le diclazépam . Il est unique dans sa combinaison de propriétés sédatives, anxiolytiques et antiparasitaires . Contrairement à de nombreuses autres benzodiazépines, le méclonazepam n'a jamais été commercialisé en tant que médicament et est apparu comme une drogue de synthèse .

Composés similaires

- Clonazépam

- Flubromazolam

- Diclazépam

- Deschloroetizolam

Propriétés

IUPAC Name |

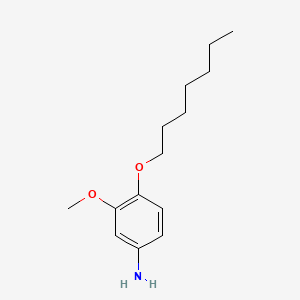

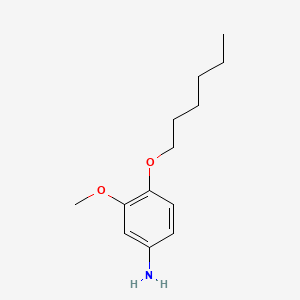

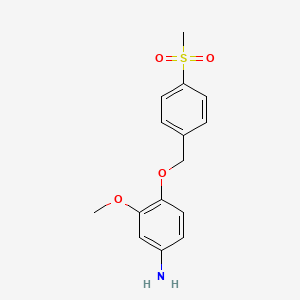

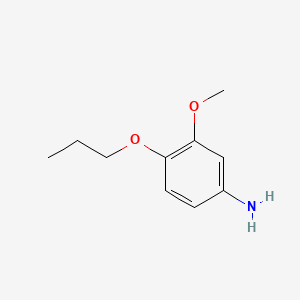

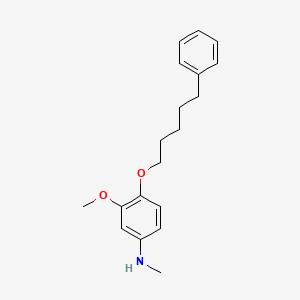

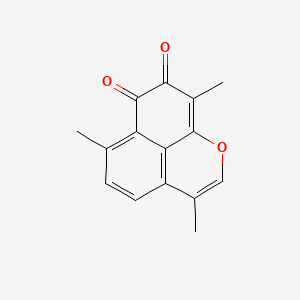

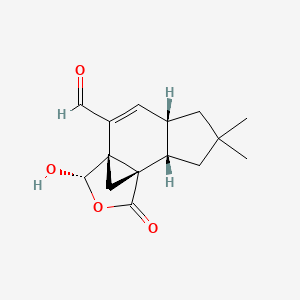

(3S)-5-(2-chlorophenyl)-3-methyl-7-nitro-1,3-dihydro-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O3/c1-9-16(21)19-14-7-6-10(20(22)23)8-12(14)15(18-9)11-4-2-3-5-13(11)17/h2-9H,1H3,(H,19,21)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMUVYJCAFWGNSY-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10207366 | |

| Record name | Meclonazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10207366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58662-84-3 | |

| Record name | Meclonazepam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58662-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Meclonazepam [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058662843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Meclonazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10207366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MECLONAZEPAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RN43209SMA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.